dimethyl 5-phenyl-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate
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Overview
Description
Dimethyl 5-phenyl-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate is a chemical compound with the CAS Number: 60026-93-9 . It has a molecular weight of 299.33 . The compound is solid in its physical form .
Molecular Structure Analysis
The compound’s IUPAC name is this compound . Its InChI Code is 1S/C17H17NO4/c1-21-16(19)13-12-9-6-10-18(12)15(14(13)17(20)22-2)11-7-4-3-5-8-11/h3-5,7-8H,6,9-10H2,1-2H3 .Physical And Chemical Properties Analysis
The compound is solid in its physical form . It has a molecular weight of 299.33 .Scientific Research Applications
Antileukemic Activity
Dimethyl 5-phenyl-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate derivatives have shown promising results in the field of antileukemic activity. For instance, certain bis(alkylcarbamates) derived from these compounds have demonstrated good antileukemic activity, comparable to mitomycin, in leukemia L1210 in vivo studies (Ladurée et al., 1989).
Enzyme Inhibition
Compounds like 2,2-Dimethyl-6-(4-chlorophenyl)-7-phenyl, 2,3-dihydro-1H-pyrrolizine-5-yl-acetic acid (ML 3000), which are closely related to this compound, have been identified as dual inhibitors of the enzymes cyclo-oxygenase and 5-lipoxygenase. This has implications in anti-inflammatory and other pharmacological activities (Laufer et al., 1994).
Synthesis of Key Intermediates in Drug Development
The efficient synthesis of derivatives like 6-(4-chlorophenyl)-2,2-dimethyl-7-phenyl-2,3-dihydro-1H-pyrrolizine, which are key intermediates in the synthesis of drugs like licofelone, highlights the importance of these compounds in medicinal chemistry. Licofelone is an anti-inflammatory drug undergoing clinical trials, and the synthesis of its intermediates is crucial for its production (Rádl et al., 2009).
Genotoxicity Studies
Studies have also been conducted to evaluate the genotoxic potential of related compounds like [2,2-Dimethyl-6-(4-chlorophenyl)-7-phenyl-2,3-dihydro-1H-pyrrolizine-5- yl]-acetic acid (ML 3000). These studies are essential for understanding the safety profile of such compounds in therapeutic applications (Heidemann et al., 1995).
Safety and Hazards
properties
IUPAC Name |
dimethyl 3-phenyl-6,7-dihydro-5H-pyrrolizine-1,2-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-21-16(19)13-12-9-6-10-18(12)15(14(13)17(20)22-2)11-7-4-3-5-8-11/h3-5,7-8H,6,9-10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEQDVZGMJUNYLN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2CCCN2C(=C1C(=O)OC)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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